3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride
Description
3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride (CAS: 634924-02-0) is an organic hydrochloride salt with the molecular formula C₁₂H₁₅ClF₃NO and a molar mass of 281.7 g/mol . It features a propan-1-one backbone substituted with a dimethylamino group at the 3-position and a 4-(trifluoromethyl)phenyl group at the 1-position. This compound is cataloged by American Elements as a life science product, available in high-purity grades (up to 99.999%) for research and industrial applications .
Properties
IUPAC Name |
3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c1-16(2)8-7-11(17)9-3-5-10(6-4-9)12(13,14)15;/h3-6H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTUUIBSAWCLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The compound is compared below with key analogues differing in aromatic substituents or functional groups.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent |
|---|---|---|---|---|
| 3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride | 634924-02-0 | C₁₂H₁₅ClF₃NO | 281.7 | 4-CF₃ phenyl |
| 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one hydrochloride | 2125-49-7 | C₁₂H₁₈ClNO₂ | 243.73 | 4-OCH₃ phenyl |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Not Provided | C₈H₁₃NOS | 171.26 | Thiophene-2-yl, propanol |
Key Observations:
Aromatic Substituent Effects: The 4-CF₃ phenyl group in the target compound increases lipophilicity compared to the 4-OCH₃ phenyl analogue . The 4-OCH₃ phenyl analogue (CAS: 2125-49-7) has a methoxy group, which is electron-donating and more polar, likely improving aqueous solubility relative to the CF₃-substituted compound .
Backbone Functional Groups: The propan-1-one backbone in the target compound contrasts with the propan-1-ol structure in thiophene derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol). The ketone group may enhance metabolic stability compared to alcohols, which are prone to oxidation .
Physicochemical and Application Differences
Table 2: Functional and Application Comparison
| Compound Name | Key Functional Groups | Applications | Notable Properties |
|---|---|---|---|
| This compound | CF₃, dimethylamino, ketone | Pharmaceutical intermediates, life sciences | High lipophilicity, stability |
| 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one hydrochloride | OCH₃, dimethylamino, ketone | Organic synthesis building blocks | Moderate polarity, solubility |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Thiophene, propanol | Unspecified (likely research chemicals) | Lower molecular weight |
Critical Analysis:
- Lipophilicity and Bioavailability : The CF₃ group in the target compound may improve membrane permeability, making it more suitable for drug development compared to the methoxy analogue .
- Synthetic Utility : Both the CF₃ and OCH₃ derivatives serve as intermediates in organic synthesis, but the CF₃ variant’s steric bulk could complicate regioselective reactions .
- Thiophene Derivatives: Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol introduce heterocyclic diversity, which can modulate electronic properties and binding affinity in medicinal chemistry .
Research and Industrial Relevance
- High-Purity Manufacturing : American Elements emphasizes the availability of the target compound in ultra-high purity grades, critical for pharmaceuticals and advanced materials .
- Safety and Handling : The hydrochloride salt form enhances crystallinity and stability, facilitating storage and transport compared to free bases .
Q & A
Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?
- Use Schlenk-line techniques for air-sensitive intermediates (e.g., enamine precursors). Trap reactive byproducts (e.g., HCl gas) with NaOH scrubbers. Real-time monitoring via inline FT-IR ensures reaction control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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